L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester
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Overview
Description
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester is a complex organic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.45 g/mol . This compound is a derivative of L-phenylalanine, a naturally occurring amino acid, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a phenylmethoxycarbonyl (Cbz) group.
Formation of Glycylglycyl Derivative: The protected L-phenylalanine is then reacted with glycylglycine to form the glycylglycyl derivative.
Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature, pH, and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies related to protein synthesis and enzyme activity.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The phenylmethoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]glycylglycyl-, methyl ester
- L-Phenylalanine, N-(p-anisoyl)-, methyl ester
- Z-Gly-Gly-L-Phe-OMe
Uniqueness
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester is unique due to its specific protective group and the presence of the glycylglycyl moiety. This makes it particularly useful in selective reactions and as a building block for more complex molecules .
Properties
CAS No. |
15027-03-9 |
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Molecular Formula |
C22H25N3O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl (2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C22H25N3O6/c1-30-21(28)18(12-16-8-4-2-5-9-16)25-20(27)14-23-19(26)13-24-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,29)(H,25,27)/t18-/m0/s1 |
InChI Key |
NNOXUJSCVGRRPB-SFHVURJKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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